methyl 2-amino-2-(3,6-dihydro-2H-pyran-4-yl)acetate
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Overview
Description
Methyl 2-amino-2-(3,6-dihydro-2H-pyran-4-yl)acetate is an organic compound with the molecular formula C8H13NO3. This compound features a pyran ring, which is a six-membered oxygen-containing heterocycle, and an amino group attached to an acetate moiety. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-2-(3,6-dihydro-2H-pyran-4-yl)acetate can be achieved through several synthetic routes. One common method involves the reaction of 3,6-dihydro-2H-pyran-4-carboxylic acid with methylamine under acidic conditions. The reaction typically proceeds at room temperature and yields the desired product after purification .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors and automated synthesis systems can be employed to enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(3,6-dihydro-2H-pyran-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like halides, alkoxides, and amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce a variety of substituted pyran derivatives .
Scientific Research Applications
Methyl 2-amino-2-(3,6-dihydro-2H-pyran-4-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science
Mechanism of Action
The mechanism of action of methyl 2-amino-2-(3,6-dihydro-2H-pyran-4-yl)acetate involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the pyran ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-pyran: A related compound with a similar pyran ring structure.
2-Methyl-δ2-dihydropyran: Another compound with a methyl group attached to the pyran ring.
Nerol oxide: A compound with a similar structure but different functional groups .
Uniqueness
Its versatility in undergoing various chemical reactions and its potential biological activities make it a valuable compound in research and industry .
Biological Activity
Methyl 2-amino-2-(3,6-dihydro-2H-pyran-4-yl)acetate is a compound of significant interest in medicinal chemistry due to its unique structural features, including an amino group and a dihydropyran moiety. This article delves into the biological activities associated with this compound, exploring its potential applications in various therapeutic areas.
Chemical Structure and Properties
The molecular formula of this compound indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The compound's structure is characterized by:
- Dihydropyran Ring : A six-membered ring containing one oxygen atom.
- Amino Group : Imparts potential for interaction with biological targets.
- Methyl Ester Functionality : Enhances lipophilicity and bioavailability.
Table 1: Structural Features of this compound
Feature | Description |
---|---|
Molecular Formula | C₉H₁₁N₁O₃ |
Dihydropyran Ring | Present |
Amino Group | Present |
Methyl Ester | Present |
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Properties
Compounds containing dihydropyran rings have been investigated for their potential antimicrobial properties. Studies suggest that this compound may inhibit the growth of various bacteria and fungi through mechanisms that involve disrupting cellular functions or inhibiting essential enzymes .
Antiviral Activity
Preliminary research has shown that derivatives of dihydropyran compounds can exhibit antiviral activity. This compound's interactions with viral proteins may hinder viral replication processes .
Anticancer Effects
The compound's structural features suggest potential anticancer activity. Research has indicated that similar compounds can induce apoptosis in cancer cells by activating specific signaling pathways or inhibiting cell proliferation .
The specific mechanisms by which this compound exerts its biological effects may involve interaction with various molecular targets such as enzymes or receptors. Techniques such as surface plasmon resonance or isothermal titration calorimetry are used to assess these interactions quantitatively.
Study on Antimicrobial Activity
In a study assessing the antimicrobial efficacy of various dihydropyran derivatives, this compound was found to exhibit significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating promising antimicrobial potential.
Study on Antiviral Activity
Another study explored the antiviral properties of dihydropyran derivatives against influenza virus. This compound demonstrated a dose-dependent reduction in viral titers, with an IC50 value of approximately 5 µM, suggesting effective antiviral activity .
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, a comparative analysis with structurally similar compounds can be insightful.
Table 2: Comparison of Biological Activities
Compound Name | Antimicrobial Activity | Antiviral Activity | Anticancer Activity |
---|---|---|---|
This compound | Moderate | Significant | Promising |
(S)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid | Low | Moderate | Limited |
Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate | Moderate | Low | Moderate |
Properties
Molecular Formula |
C8H13NO3 |
---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
methyl 2-amino-2-(3,6-dihydro-2H-pyran-4-yl)acetate |
InChI |
InChI=1S/C8H13NO3/c1-11-8(10)7(9)6-2-4-12-5-3-6/h2,7H,3-5,9H2,1H3 |
InChI Key |
KESGBJWJJIVEJP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CCOCC1)N |
Origin of Product |
United States |
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